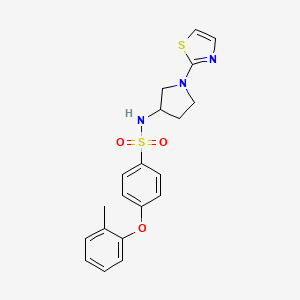
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, anticancer, and anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a thiazole moiety linked to a pyrrolidine ring and a benzenesulfonamide group. The synthesis typically involves multi-step procedures including bromination, thiourea treatment, and coupling reactions with sulfonyl chlorides .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with 4-tert-butyl and 4-isopropyl substitutions demonstrated minimal inhibitory concentrations (MIC) as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
Table 1: Antibacterial Activity of Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 4-tert-butyl derivative | 5.0 | E. coli |
| 4-isopropyl derivative | 3.9 | S. aureus |
| Unsubstituted derivative | 10.0 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve interaction with key proteins such as Bcl-2, leading to apoptosis in cancer cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects on HT29 (colon cancer) and Jurkat (T-cell leukemia) cells, the compound exhibited:
- IC50 values : Less than that of doxorubicin in both cell lines.
- Mechanism : Induction of apoptosis via mitochondrial pathways, confirmed through flow cytometry analysis.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented extensively. Compounds similar to this compound have shown efficacy in animal models of seizures, suggesting potential therapeutic applications in epilepsy .
Table 2: Anticonvulsant Activity Overview
| Compound | Model Used | Protection Rate (%) |
|---|---|---|
| Thiazole derivative | PTZ-induced seizures | 100% |
| Control (Doxorubicin) | PTZ-induced seizures | 85% |
The biological activities of this compound can be attributed to several mechanisms:
- Antibacterial : Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of anti-apoptotic proteins like Bcl-2.
- Anticonvulsant : Modulation of neurotransmitter systems and ion channel activity.
Eigenschaften
IUPAC Name |
4-(2-methylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-4-2-3-5-19(15)26-17-6-8-18(9-7-17)28(24,25)22-16-10-12-23(14-16)20-21-11-13-27-20/h2-9,11,13,16,22H,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCCARAFNWFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














